Doxorubicin-SMCC
Overview
Description
Doxorubicin-SMCC, also known as ADR-SMCC or dox-SMCC, is a derivative of doxorubicin with a SMCC linker (Succinimidyl-4- (N -maleimidomethyl)cyclohexane-1-carboxylate). It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Maleimide in doxorubicin-SMCC can react with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond .
Synthesis Analysis
The synthesis of Doxorubicin-SMCC involves the conjugation of doxorubicin to a peptide-based glioma-targeted drug delivery vector . The construct is modular and extendable to include other targeting moieties and chemotherapeutic molecules . The design of the construct is based on a new glioma-specific homing peptide that has been conjugated to doxorubicin .Molecular Structure Analysis
The chemical formula of Doxorubicin-SMCC is C39H42N2O14, with an exact mass of 762.26 and a molecular weight of 762.760 .Chemical Reactions Analysis
Doxorubicin-SMCC is used to synthesize doxorubicin bioconjugates with proteins, enzymes, antibodies, antigens, and other biopolymers . Maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .Physical And Chemical Properties Analysis
Doxorubicin-SMCC has a molecular weight of 762.76 . More detailed physical and chemical properties would require specific laboratory analysis .Scientific Research Applications
Synthesis and Drug Delivery Systems
- Conjugation with Melanotransferrin for Brain Tumor Treatment : Doxorubicin-SMCC has been conjugated with melanotransferrin p97, demonstrating potential as an agent to cross the blood–brain barrier for brain tumor treatment. This conjugation was achieved through efficient synthesis, presenting a novel approach for drug delivery to the brain (Chen & Gabathuler, 2004).
Nanotechnology in Cancer Therapy
- Nanotechnological Platforms for Enhanced Efficacy : Doxorubicin has been incorporated into various nanotechnological platforms, including liposomes and polymeric nanoparticles. These advancements aim to increase the chemotherapeutic efficacy of doxorubicin while minimizing its side effects (Cagel et al., 2017).
Mechanistic Studies and Cellular Responses
- Cardiotoxicity and Cardioprotective Strategies : Studies have focused on doxorubicin-induced cardiotoxicity and strategies to mitigate these effects. Research has explored mechanisms such as oxidative stress, apoptosis, and myocardial fibrosis, contributing to a comprehensive understanding of doxorubicin's impact on cardiac health (Wenningmann et al., 2019).
Interaction with Cellular Pathways
- Influence on TGF-Beta Signaling : Doxorubicin has been shown to inhibit TGF-beta signaling in certain cancer cells, offering insights into its mechanism of action against tumor cells. This inhibition is a potential new avenue for understanding doxorubicin's therapeutic effects (Filyak et al., 2008).
Combinatorial Approaches and Resistance
- Cooperative Effects with Other Therapeutic Agents : Research has also delved into the cooperative effects of doxorubicin with other therapeutic agents. For instance, studies have shown that combining doxorubicin with specific compounds can induce necroptosis in cancer cells, suggesting a novel strategy for cancer treatment (Yu et al., 2022).
Safety And Hazards
Doxorubicin is mutagenic and genotoxic. The most serious toxicity associated with Doxorubicin is cardiomyopathy, caused by the tendency of Doxorubicin to accumulate in the membranes of the mitochondria . Doxorubicin is also potentially a hazard to the developing fetus though it does not efficiently pass the placenta .
Future Directions
Antibody-drug conjugates (ADCs) like Doxorubicin-SMCC are a rapidly expanding class of anticancer therapeutics . Despite some shortcomings like adverse effects and resistance, continuous efforts are being made to improve their efficacy . As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .
properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O14/c1-17-33(46)22(40-38(51)19-8-6-18(7-9-19)15-41-26(44)10-11-27(41)45)12-28(54-17)55-24-14-39(52,25(43)16-42)13-21-30(24)37(50)32-31(35(21)48)34(47)20-4-3-5-23(53-2)29(20)36(32)49/h3-5,10-11,17-19,22,24,28,33,42,46,48,50,52H,6-9,12-16H2,1-2H3,(H,40,51)/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQOQHVWNBKSGU-SAJDXUNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxorubicin-SMCC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.